Mitomycin D

Description

Historical Context and Significance of the Mitomycin Class in Chemical Biology

The mitomycin saga began in the 1950s with the isolation of mitomycins A and B from the soil bacterium Streptomyces caespitosus by Japanese microbiologists. drugbank.comclockss.org Shortly after, mitomycin C was also isolated and demonstrated potent activity against various tumors, eventually becoming a widely used chemotherapeutic agent. clockss.org The discovery of these natural products was a landmark in chemical biology, as they were found to be the first known examples of natural products acting as DNA cross-linking agents. nih.gov This unique mechanism of action, involving the formation of covalent bonds between DNA strands, sparked immense interest in the scientific community. nih.govuci.edu The absolute structure of the mitomycins was later determined through the efforts of researchers at American Cyanamid Company, with X-ray crystallography of N-brosyl-mitomycin A providing the definitive configuration. clockss.orgnih.gov This structural elucidation was a critical step that paved the way for detailed mechanistic and synthetic investigations. clockss.org

Overview of the Mitomycin Chemical Scaffold and its Unique Features

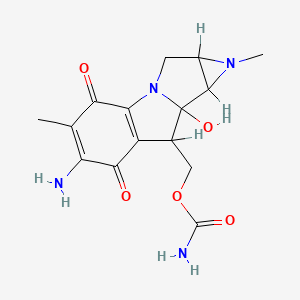

The chemical structure of the mitomycins is characterized by a highly complex and unique scaffold. ontosight.aiuw.edu Key features include a pyrrolo[1,2-a]indole core, an aziridine (B145994) ring, a quinone moiety, and a carbamate (B1207046) group. ontosight.aiuw.edu This intricate arrangement of functional groups is essential for their biological activity. uw.edu The aziridine ring, in particular, is a crucial component, as it is directly involved in the alkylation of DNA. uci.eduuw.edu The quinone group facilitates the bioreductive activation of the molecule, a necessary step for it to become a potent DNA cross-linking agent. glpbio.com This activation process converts the relatively inert parent compound into a highly reactive species capable of forming covalent bonds with DNA. glpbio.comglowm.com The dense and unstable nature of this molecular architecture has presented significant challenges to synthetic chemists, making the total synthesis of mitomycins a notable achievement in organic chemistry. nih.gov

Table 1: Key Features of the Mitomycin Scaffold

| Feature | Description | Role in Biological Activity |

| Pyrrolo[1,2-a]indole Core | A fused heterocyclic ring system that forms the backbone of the molecule. | Provides the structural framework for the other functional groups. |

| Aziridine Ring | A three-membered heterocyclic ring containing a nitrogen atom. | A key electrophilic center responsible for alkylating DNA. uci.eduuw.edu |

| Quinone Moiety | A class of organic compounds formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. | Undergoes bioreductive activation, which is essential for the drug's DNA cross-linking ability. glpbio.com |

| Carbamate Group | A functional group with the structure -O(CO)NR₂. | Influences the molecule's stability and reactivity, and its removal has been a key strategy in mechanistic studies. yale.edu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIATKDBEBOOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79026-43-0 |

Source

|

| Record name | Antibiotic T 20 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Structural Characterization and Advanced Synthetic Methodologies of Mitomycin D and Analogues

Elucidation of Absolute Stereochemistry and Crystal Structures

The precise determination of the absolute stereochemistry of mitomycins, including Mitomycin D, has been a critical area of investigation. Early work by Webb and coworkers at American Cyanamid Company, alongside X-ray crystallographic studies by Tulinsky, were instrumental in establishing the structures of these compounds nih.gov. More recent studies have provided definitive confirmation of Mitomycin C's absolute configuration through X-ray single crystal diffraction, resolving long-standing debates. For instance, a study on Mitomycin C dihydrate determined the configurations at C10, C11, C1, and C2 to be (S), (R), (S), and (S), respectively, aligning with Configuration A and contradicting Configuration B scirp.orgscirp.org. These findings, corroborated by detailed 1D and 2D NMR spectroscopic analyses, underscore the importance of crystallographic data in confirming molecular architecture scirp.orgscirp.orgresearchgate.net.

Total Synthesis Approaches to this compound and Related Mitosanes/Mitosenes

The total synthesis of mitomycins, including this compound and its related mitosanes and mitosenes, has been a formidable challenge due to the molecule's sensitive functional groups and complex stereochemistry researchgate.netnih.gov. Despite these difficulties, significant progress has been made, with several research groups achieving total syntheses of various mitomycin analogues nih.govnih.govbeilstein-journals.orgresearchgate.net.

Development of Key Cyclization and Ring-Forming Strategies

Key to the synthesis of the mitosane and mitosene core structures are strategies that efficiently construct the tetracyclic pyrrolo-indole skeleton. One notable approach involves a convergent strategy employing a stereocontrolled addition of a phenyl silyl (B83357) enol ether to a pyrroline (B1223166) N-acyliminium ion, followed by an intramolecular palladium-catalyzed aryl triflate amination to form the tetrahydropyrrolo[1,2-a]indole ring system ohiolink.eduacs.org. Another significant strategy utilizes an intramolecular Diels-Alder reaction between a nitrosoaryl and a diene, as demonstrated in the synthesis of Mitomycin K and related compounds beilstein-journals.org. Furthermore, the development of methods for stereoselective aziridine (B145994) formation, such as the Brønsted acid-catalyzed aza-Darzens reaction, has been crucial for constructing key intermediates rsc.orgresearchgate.net.

Stereoselective and Enantioselective Synthetic Pathways

Achieving stereoselective and enantioselective synthesis of mitomycins and their analogues is paramount for accessing biologically active compounds. Strategies have been developed to control the stereochemistry during ring formation and functional group introduction. For example, a stereoselective approach to the mitosane core utilizes a stereoselective reduction of an η6 arene chromium carbonyl species nih.gov. More recently, enantioselective syntheses have been reported, such as the palladium-catalyzed oxidative tandem cyclization, which enabled the first enantioselective synthesis of (+)-Mitomycin K lookchem.comresearchgate.net. These advancements highlight the ongoing efforts to precisely control the stereochemical outcomes in complex synthetic sequences.

Evolution of Synthetic Strategies Over Time

The synthetic approaches to mitomycins have evolved significantly over the years. Early strategies focused on constructing the core structure, often leading to racemic mixtures. Subsequent research has aimed at improving efficiency, stereocontrol, and conciseness. For instance, Danishefsky's strategy for Mitomycin K involved a highly efficient four-step assembly of the tetracyclic structure beilstein-journals.org. Fukuyama's group has also made contributions, developing methods for synthesizing mitomycin analogues, including a route that utilized a hetero Diels-Alder reaction nih.govbeilstein-journals.org. The development of strategies that circumvent problematic steps, such as the elimination of the C9a methoxy (B1213986) group by targeting isomitomycin, has also marked progress beilstein-journals.org. The continuous refinement of these methodologies reflects the enduring challenge and interest in the total synthesis of these biologically important molecules.

Design and Synthesis of Novel this compound Analogues and Derivatives for Research

The potent biological activity of mitomycins has driven extensive efforts in designing and synthesizing novel analogues and derivatives to enhance efficacy, reduce toxicity, and investigate structure-activity relationships ontosight.aiclockss.orgnih.govgoogle.com. These efforts aim to create compounds with improved pharmacological profiles for potential therapeutic applications ontosight.ai.

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the mitomycin scaffold affect biological activity. Research has explored variations in substituents on the quinone ring and other positions to identify key structural features responsible for activity nih.govclockss.org. For example, studies have shown that the reduction potential of the aromatic ring, influenced by substituents at the C-7 position, correlates with biological activity nih.govclockss.org. Investigations into mitosane derivatives have revealed that while the aziridine ring may not be essential for all antibacterial activities, the quinone reduction potential significantly influences these activities clockss.org. Furthermore, research into mitomycin dimers has indicated that they can cross-link DNA more efficiently than monomeric mitomycins, suggesting alternative modes of action nih.gov. The synthesis of various mitomycin derivatives, including those with altered aziridine or carbamoyl (B1232498) groups, continues to be a focus for developing more effective anticancer agents ontosight.aiclockss.orggoogle.com.

Molecular and Cellular Mechanisms of Mitomycin D Action

Reductive Activation Mechanisms

Formation and Reactivity of Semiquinone and Hydroquinone (B1673460) Intermediates

Mitomycin D functions as a prodrug, requiring intracellular reductive activation to become pharmacologically active. drugbank.comt3db.canamikkemalmedj.com This activation is initiated by cellular reductases, which catalyze the reduction of this compound's quinone moiety. namikkemalmedj.comresearchgate.netnih.govyale.eduresearchgate.netiiarjournals.orgaacrjournals.org This reduction can proceed via a one-electron transfer, generating a semiquinone free radical anion, or a two-electron transfer, forming a hydroquinone. nih.govyale.eduresearchgate.netiiarjournals.org Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), NADPH-cytochrome c reductase, and DT-diaphorase (DTD) are key players in this activation cascade. nih.govyale.eduiiarjournals.orgaacrjournals.org While the semiquinone can engage in redox cycling, producing reactive oxygen species (ROS), the primary cytotoxic mechanism of this compound is attributed to DNA alkylation. iiarjournals.org The hydroquinone intermediate, or species derived from it, undergoes further spontaneous chemical transformations, including the loss of leaving groups, to produce highly reactive intermediates, most notably quinone methides. researchgate.netnih.govimrpress.comjhu.edumdpi.comresearchgate.net These electrophilic quinone methides are the critical species responsible for the subsequent covalent modification of DNA. imrpress.comjhu.edumdpi.comresearchgate.net The specific reductases involved and the cellular oxygen concentration can influence the balance of these intermediates and their subsequent reactivity. nih.govaacrjournals.org For example, DT-diaphorase, a two-electron reductase, directly generates the hydroquinone, which is less prone to rapid reoxidation compared to the semiquinone. nih.gov

DNA Interaction and Alkylation Chemistry

The therapeutic efficacy of this compound is fundamentally linked to its direct interaction with cellular DNA. drugbank.comt3db.canamikkemalmedj.combiosynth.comnih.govresearchgate.netresearchgate.netroyalsocietypublishing.orgresearchgate.net Following bioreductive activation into reactive intermediates, this compound covalently binds to DNA. This binding initiates a series of events that ultimately inhibit DNA synthesis and cell proliferation. drugbank.comt3db.canamikkemalmedj.combiosynth.comnih.govresearchgate.netresearchgate.netroyalsocietypublishing.orgresearchgate.net This interaction is characterized by the formation of various DNA adducts, including monoadducts and cross-links, which distort the DNA structure and interfere with essential cellular processes. nih.govresearchgate.netresearchgate.netnih.goviiarjournals.orgacs.orgnih.govnih.govresearchgate.net

Covalent DNA Adduct Formation

Upon reductive activation, this compound transforms into a potent alkylating agent capable of forming covalent bonds with DNA bases. drugbank.comt3db.canamikkemalmedj.combiosynth.comnih.govresearchgate.netresearchgate.netroyalsocietypublishing.orgresearchgate.netnih.govmdpi.com The primary site of alkylation is the N2 exocyclic amino group of guanine (B1146940) residues. nih.govresearchgate.netresearchgate.netroyalsocietypublishing.orgresearchgate.netnih.goviiarjournals.orgimrpress.commdpi.com The initial alkylation typically occurs at the C1 position of the activated mitosene, resulting in the formation of a guanine monoadduct. researchgate.netresearchgate.netresearchgate.netnih.goviiarjournals.org Subsequent reactions, often involving the C10 position of the activated molecule, can lead to a second alkylation event, thereby creating DNA cross-links. researchgate.netresearchgate.netnih.gov These DNA adducts are the direct consequence of this compound's electrophilic intermediates reacting with the nucleophilic sites present on DNA. jhu.edumdpi.com

Interstrand DNA Cross-linking (ICL) and Intrastrand Adducts

Sequence Specificity of DNA Alkylation

This compound does not engage in random binding to DNA; instead, it exhibits a degree of sequence specificity in its alkylation patterns. drugbank.comresearchgate.netresearchgate.netnih.goviiarjournals.orgacs.orgresearchgate.netnih.govacs.org Research indicates a preference for guanine residues located within GC-rich regions of the DNA. drugbank.comnih.govnih.gov More precisely, this compound demonstrates a strong affinity for the 5'-d(CG) sequence, which serves as a preferred site for cross-linking. nih.govresearchgate.net Alkylation at GpC sequences has also been documented. researchgate.net This sequence preference is believed to influence the precise location and type of DNA damage, potentially affecting cellular responses and repair mechanisms.

Stereochemistry of DNA Adducts (e.g., α-ICL vs. β-ICL)

The formation of DNA cross-links by this compound and its analogs involves specific stereochemical configurations at the guanine-drug linkage. nih.govacs.orgnih.govresearchgate.netresearchgate.netspandidos-publications.comnih.govspandidos-publications.comacs.orgresearchgate.net Mitomycin C (MC), a closely related compound, primarily generates interstrand cross-links with a trans stereochemistry, referred to as α-ICLs. nih.govnih.govresearchgate.netresearchgate.netspandidos-publications.comspandidos-publications.com In contrast, the analog decarbamoyl mitomycin C (DMC) predominantly forms β-ICLs, which possess a cis stereochemistry. nih.govacs.orgnih.govresearchgate.netresearchgate.netspandidos-publications.comnih.govspandidos-publications.comacs.orgresearchgate.net These stereoisomeric adducts, α-ICLs and β-ICLs, arise from distinct alkylation events and can lead to differential cellular responses, including variations in cytotoxicity and signaling pathway activation. acs.orgspandidos-publications.comacs.orgresearchgate.net The α-ICL is typically formed at CpG sequences, while the β-ICL is associated with GpC sequences. researchgate.net

Impact on DNA Synthesis and Function

Data Tables

Table 1: this compound DNA Adduct Formation and Specificity

| Adduct Type | Primary Site of Alkylation | Typical Sequence Context | Stereochemistry |

| Monoadduct | N2 of Guanine | GC-rich regions, CpG | N/A |

| Intrastrand Cross-link | N2 of Guanine | GC-rich regions, CpG | N/A |

| Interstrand Cross-link | N2 of Guanine | CpG, GpC | α (trans) |

Note: While the N7 position of guanine can also be a site of alkylation, the N2 position is the predominant site for adduct formation leading to cross-linking.

Cellular Responses to this compound-Induced DNA Damage

Upon exposure to this compound, cells activate a multifaceted response to manage the induced DNA damage. This response is characterized by the activation of specific DNA repair pathways, the imposition of cell cycle arrests to allow for repair, and, if damage is too severe, the initiation of cell death programs, including apoptosis and non-apoptotic cell death mechanisms acs.orgnih.govmdpi.commdpi.comarvojournals.orgarvojournals.orgresearchgate.net. The specific nature of these responses can vary depending on the cell type, the presence of functional tumor suppressor proteins like p53, and the concentration of this compound acs.orgnih.govspandidos-publications.com. Notably, DMC has been shown to induce significant cell death in p53-deficient cells through pathways that are largely independent of p53, suggesting alternative damage signaling mechanisms acs.orgnih.gov.

DNA Repair Pathway Activation and Modulation

This compound-induced DNA damage triggers the activation and modulation of various DNA repair pathways. These pathways are essential for restoring genomic integrity and maintaining cell viability.

In certain bacterial species, such as Bacillus subtilis, a specialized DNA repair pathway involving the helicase MrfA and the exonuclease MrfB has been identified as crucial for processing Mitomycin C (MMC)-induced DNA damage kcl.ac.ukdntb.gov.uaumich.edunih.govumich.edu. This bacterial MrfAB system functions independently of the canonical Nucleotide Excision Repair (NER) pathway and is particularly effective against MMC-induced monoadducts and intrastrand crosslinks, rather than interstrand crosslinks umich.edunih.govnih.gov. MrfB is characterized as a Mg2+-dependent 3'-5' DNA exonuclease dntb.gov.uanih.govrcsb.orgosti.gov. While homologous proteins in mammalian cells are less characterized in this specific context, the existence of such specialized repair mechanisms underscores the diverse strategies cells employ to address specific DNA lesions.

The Nucleotide Excision Repair (NER) system is a fundamental DNA repair pathway that addresses a broad spectrum of bulky DNA adducts, including those generated by chemical agents like this compound oup.comoncohemakey.comdoi.orgmdpi.com. NER is particularly important for repairing DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions that impede DNA replication and transcription oup.comoncohemakey.comdoi.orgmdpi.comoup.com. Key components of the NER pathway, such as ERCC1 and XPF, play critical roles in the processing of DNA crosslinks oncohemakey.com. The repair kinetics for MMC-induced damage via NER can differ from those observed for other types of DNA damage, such as UV-induced lesions oup.com.

Cell Cycle Regulation and Arrest Mechanisms (G1/S, S phase)

This compound treatment often leads to cell cycle arrest, primarily at the S phase, to prevent the replication of damaged DNA acs.orgtandfonline.com. This arrest is mediated by DNA damage checkpoints, such as the S phase checkpoint, which involves signaling proteins like ATR and Chk1 acs.orgmdpi.com. The G2/M checkpoint also plays a critical role in preventing cells from entering mitosis with unrepaired DNA damage mdpi.comjci.org. In cells lacking functional p53, which is crucial for G1/S arrest, the G2/M checkpoint becomes even more vital. The depletion or inactivation of key checkpoint proteins, such as Chk1, can compromise this arrest, potentially leading to mitotic catastrophe and cell death acs.org. For instance, DMC has been observed to cause S and G2/M phase accumulation in p53-deficient cells, highlighting its impact on cell cycle progression acs.org.

Apoptosis and Non-Apoptotic Cell Death Pathways

This compound is a potent inducer of cell death, with apoptosis being a predominant outcome acs.orgnih.govmdpi.comarvojournals.orgarvojournals.orgresearchgate.netresearchgate.netnih.govtandfonline.com. However, this compound and its derivatives can also trigger non-apoptotic cell death pathways, particularly in cancer cells that have defects in apoptotic signaling, such as those lacking functional p53 acs.orgnih.gov. These alternative pathways may include programmed necrosis or mitotic catastrophe, representing distinct mechanisms by which cells can eliminate damaged or non-viable entities acs.orgnih.gov.

The induction of apoptosis by this compound is frequently executed through the activation of the caspase cascade mdpi.comarvojournals.orgarvojournals.orgresearchgate.netresearchgate.netnih.govtandfonline.comscience.govoup.com. This process typically involves the activation of initiator caspases, namely caspase-8, which is typically activated via the extrinsic death receptor pathway, and caspase-9, activated through the intrinsic mitochondrial pathway mdpi.comarvojournals.orgarvojournals.orgresearchgate.netresearchgate.netnih.govtandfonline.comscience.govoup.comfrontiersin.orgfrontiersin.orgfrontiersin.org. These initiator caspases then proteolytically cleave and activate downstream effector caspases, such as caspase-3, which carry out the dismantling of cellular components characteristic of apoptosis mdpi.comarvojournals.orgresearchgate.netresearchgate.netnih.govtandfonline.comscience.govoup.comfrontiersin.org. Mitochondrial dysfunction, leading to the release of cytochrome c, is a key event that triggers caspase-9 activation within the intrinsic pathway mdpi.comarvojournals.orgarvojournals.orgnih.govscience.govfrontiersin.orgfrontiersin.org. Inhibition of either caspase-8 or caspase-9 can significantly attenuate this compound-induced cellular damage and apoptosis arvojournals.orgresearchgate.netresearchgate.netnih.gov.

Resistance Mechanisms to Mitomycin D in Research Models

Bacterial Resistance Mechanisms from Producing Organisms

The soil bacterium Streptomyces lavendulae, a producer of mitomycins, possesses a remarkable ability to protect itself from the lethal DNA cross-linking effects of the antibiotics it synthesizes. nih.govnih.gov This self-protection is crucial, given its high genomic G+C content makes it particularly vulnerable. nih.gov The organism has evolved a multi-pronged defense system encoded by genes located within the mitomycin biosynthetic gene cluster. pnas.orgwikipedia.org This system involves at least three distinct genetic determinants that encode proteins with diverse functions, including drug binding, export, and enzymatic inactivation. nih.gov

Role of Drug-Binding Proteins (e.g., MRD) and Export Systems (e.g., Mct)

A primary defense strategy in S. lavendulae involves a sophisticated drug binding and export system. nih.gov This system is composed of two key proteins: the Mitomycin Resistance Determinant (MRD) protein and the Mitomycin C Transport (Mct) protein. pnas.orgnih.gov

The mrd gene encodes a soluble, 14.4 kDa protein (MRD) that functions as a specific drug-binding protein. nih.gov MRD sequesters the mitomycin prodrug, preventing its reductive activation into a DNA-damaging agent. nih.govnih.gov The binding of Mitomycin C to MRD is dependent on the presence of NADH. pnas.org While MRD can slowly reduce Mitomycin C, its primary resistance function is derived from its ability to bind and hold the drug, effectively taking it out of circulation within the cell. pnas.org

The mct gene, located near the mrd gene, encodes a hydrophobic, membrane-associated protein (Mct). nih.govresearchgate.net Mct shows significant amino acid sequence similarity to other antibiotic export proteins found in actinomycetes. nih.govasm.org Its function is to actively transport mitomycin out of the cytoplasm. nih.gov Studies involving the disruption of the mct gene in S. lavendulae resulted in mutant strains that were significantly more sensitive to Mitomycin C. nih.govasm.org

The synergy between MRD and Mct is crucial for high-level resistance. nih.gov While expression of mct alone in E. coli conferred a fivefold increase in resistance and expression of mrd alone also provided protection, the co-expression of both genes resulted in a dramatic 150-fold increase in resistance to Mitomycin C. nih.govnih.govasm.org This cooperative system, where MRD binds the drug and Mct exports the complex, leads to reduced intracellular accumulation of the antibiotic and provides a highly efficient self-protection network. pnas.orgnih.gov

| Gene/Protein | Function | Organism of Origin | Effect on Mitomycin Resistance |

| mrd/MRD | Soluble drug-binding protein; sequesters mitomycin to prevent its activation. nih.govnih.govresearchgate.net | Streptomyces lavendulae | Confers resistance; mutants lacking mrd are ~10-fold more sensitive. nih.govnih.gov |

| mct/Mct | Membrane-associated export protein; transports mitomycin out of the cell. nih.govnih.gov | Streptomyces lavendulae | Confers resistance; disruption leads to increased sensitivity. nih.govasm.org |

| mrd + mct | Cooperative drug binding and export system. pnas.orgnih.gov | Streptomyces lavendulae | Co-expression in E. coli results in a 150-fold increase in resistance. nih.govnih.govresearchgate.net |

Enzymatic Reoxidation of Reduced Intermediates (e.g., MCRA)

Another key resistance mechanism in S. lavendulae is the enzymatic inactivation of the activated form of mitomycin. This is carried out by the Mitomycin C Resistance Protein A (MCRA), a 54-kDa flavoprotein encoded by the mcrA gene. aacrjournals.orgnih.gov Unlike mrd and mct, the mcrA locus is located outside the main mitomycin biosynthetic gene cluster. pnas.org

The cytotoxicity of mitomycins stems from their enzymatic reduction to a hydroquinone (B1673460) intermediate, which is a potent DNA alkylating agent. aacrjournals.orgresearchgate.net MCRA confers resistance by acting as a hydroquinone oxidase. researchgate.netnih.gov It catalyzes the reoxidation of the reactive mitomycin hydroquinone back to its inactive, parent quinone form. aacrjournals.orgresearchgate.netnih.gov This process is dependent on molecular oxygen; MCRA shuttles electrons from the reduced mitomycin intermediate to its FAD cofactor and ultimately to oxygen. nih.gov This redox-cycling mechanism effectively short-circuits the activation pathway, preventing the formation of cytotoxic DNA cross-links. nih.govnih.gov

When the mcrA gene is expressed in mammalian cells, such as Chinese hamster ovary (CHO) cells, it confers significant resistance to Mitomycin C under aerobic conditions. aacrjournals.orgnih.govresearchgate.net However, this resistance is largely absent under hypoxic (low oxygen) conditions, highlighting the oxygen-dependent nature of the MCRA-catalyzed reoxidation. nih.govnih.govresearchgate.net This demonstrates that the hydroquinone intermediate is the primary cytotoxic species under aerobic conditions and that an MCRA-like mechanism could be a source of aerobic resistance in cancer cells. nih.govresearchgate.net

| Gene/Protein | Function | Mechanism | Oxygen Dependence |

| mcrA/MCRA | Hydroquinone oxidase. researchgate.netnih.gov | Reoxidizes the activated hydroquinone form of mitomycin back to the inactive parent drug. aacrjournals.orgnih.gov | Strictly dependent on molecular oxygen. nih.govresearchgate.net |

Acquired Resistance Mechanisms in Experimental Cell Lines

The clinical utility of mitomycins is often limited by the development of acquired resistance in tumor cells. aacrjournals.org Experimental cell lines made resistant to Mitomycin D or C have been crucial models for understanding the underlying molecular mechanisms. These mechanisms often involve changes in the cellular machinery responsible for drug activation, DNA repair, and survival signaling pathways. aacrjournals.orgiiarjournals.org

Alterations in Reductive Activation Enzymes

Since this compound is a prodrug, its activation is a prerequisite for its cytotoxic effect. psu.edu This activation is carried out by various intracellular reductase enzymes that reduce the drug's quinone ring. researchgate.net A common mechanism of acquired resistance involves the decreased expression or activity of these bioreductive enzymes. nih.gov

Studies have implicated several flavin dehydrogenases, including NADPH-cytochrome P450 reductase, NADH:cytochrome b5 reductase, and NAD(P)H:quinone oxidoreductase (DT-diaphorase), as key players in mitomycin activation. psu.eduresearchgate.net Cell lines selected for resistance to Mitomycin C often exhibit reduced levels of these enzymes. nih.govnih.gov For example, some resistant cell lines show lower levels of DT-diaphorase and NADPH-cytochrome c (P450) reductase. aacrjournals.orgnih.gov The logic is straightforward: if the cell reduces its capacity to switch the drug "on," it can better tolerate its presence. However, simple correlations between the level of a single enzyme and the degree of resistance are not always observed, likely due to the complex interplay between different activating enzymes and detoxification systems within the cell. nih.gov

Enhanced DNA Repair Processes

The ultimate cause of cell death from mitomycin exposure is the formation of lethal interstrand and intrastrand DNA cross-links. nih.gov Therefore, a cell's ability to repair this damage is a critical determinant of its survival. Enhanced DNA repair capacity is a well-established mechanism of resistance to DNA-damaging agents, including mitomycins. nih.govresearchgate.netnih.gov

Cells possess multiple DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination, which can address the lesions caused by mitomycins. sigmaaldrich.comresearchgate.net Increased expression or activity of proteins involved in these pathways can lead to acquired resistance. nih.govoncotarget.com For instance, the ERCC1-XPF protein complex, a critical component of the NER pathway, is involved in repairing interstrand cross-links. researchgate.net Overexpression of ERCC1 has been linked to resistance against other cross-linking agents like cisplatin (B142131) and may play a role in mitomycin resistance. sigmaaldrich.comresearchgate.net While some studies in specific resistant cell lines have suggested that activated DNA repair may not be the primary resistance driver compared to other mechanisms, it is broadly recognized as a significant contributor to the resistance phenotype in many cancers. nih.govresearchgate.net

Integrin-Mediated Signaling Pathways

More recently, research has uncovered a link between cell adhesion signaling and drug resistance. Integrins, which are transmembrane receptors that mediate cell-extracellular matrix interactions, can activate signaling pathways that promote cell survival, proliferation, and resistance to chemotherapy. mdpi.comresearchgate.netnih.gov

Role of Drug Efflux Transporters (e.g., P-gp, MRP1)

Resistance to chemotherapeutic agents is a significant challenge in cancer treatment, and one of the primary mechanisms is the active removal of drugs from cancer cells by membrane transporters. nih.govscirp.org This process, known as drug efflux, is primarily mediated by members of the ATP-binding cassette (ABC) transporter superfamily. nih.govnih.gov These proteins use the energy from ATP hydrolysis to pump a wide variety of structurally diverse compounds out of the cell, thereby reducing the intracellular drug concentration and diminishing their cytotoxic effects. scirp.orgnih.gov Among the most studied of these transporters are P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1, also known as ABCC1). peerj.comamegroups.org

P-gp and MRP1 are integral membrane proteins that contribute to multidrug resistance (MDR) in various cancer types. nih.govnih.gov Overexpression of these transporters is often associated with a poor prognosis. nih.govspandidos-publications.com While they have overlapping substrate specificities, P-gp typically transports neutral or positively charged hydrophobic compounds, whereas MRP1 has a preference for anionic substrates, particularly those conjugated with glutathione, glucuronate, or sulfate. frontiersin.orgoaepublish.com

The involvement of P-gp and MRP1 in Mitomycin resistance has been explored in several research models, with some studies indicating a clear role. For instance, in T24 bladder cancer cells, treatment with the demethylating agent 5-Aza-CdR was found to enhance the chemosensitivity to Mitomycin C. nih.govspandidos-publications.com This increased sensitivity was directly linked to the suppression of P-gp and MRP1 protein expression, suggesting that these transporters contribute to Mitomycin resistance in this cell line. nih.govspandidos-publications.com Inhibiting the expression of P-gp and MRP1 led to a decrease in cell proliferation and an increase in apoptosis when cells were treated with Mitomycin C. nih.gov

However, the role of these efflux pumps in Mitomycin resistance is not universally consistent across all studies and cancer types. Some research suggests that Mitomycin C may not be a primary substrate for P-gp or MRP1, and its resistance profile may be independent of their expression in certain contexts. nih.gov One study even demonstrated that Mitomycin C can suppress the expression of the MDR1 gene, which codes for P-gp. nih.gov This indicates that the contribution of drug efflux transporters to Mitomycin resistance is complex and may be dependent on the specific cellular environment and the presence of other resistance mechanisms.

Table 1: Research Findings on the Role of Efflux Transporters in Mitomycin Resistance

| Cell Line/Model | Transporter(s) | Key Findings | Reference(s) |

| T24 Bladder Cancer Cells | P-gp, MRP1 | Inhibition of P-gp and MRP1 expression by 5-Aza-CdR enhanced chemosensitivity to Mitomycin C, increasing apoptosis and reducing proliferation. | nih.gov, spandidos-publications.com |

| Madin-Darby Canine Kidney (MDCK) Cells | P-gp | Mitomycin C was found to suppress MDR1 (P-gp) gene expression, contrasting with doxorubicin, which increased its expression. | nih.gov |

| Gastric Cancer Patients | P-gp, MRP1 | In a study of patients receiving adjuvant chemotherapy including Mitomycin-C, the expression of P-gp and MRP1 was not found to be a significant predictor of clinical outcome. | nih.gov |

Mutations in Azoreductase and Nucleotide Excision Repair

Beyond drug efflux, cellular resistance to this compound can also arise from alterations in the molecular pathways responsible for drug activation and the repair of drug-induced DNA damage.

Azoreductase Mutations

Mitomycin C, a closely related compound, requires intracellular bioactivation to exert its cytotoxic effects. This activation occurs through the reduction of its quinone ring, a process that can be carried out by various reductase enzymes, including azoreductases. researchgate.net Once activated, the molecule can function as a potent DNA cross-linking agent. portlandpress.com

Consequently, mutations that impair the function of these activating enzymes can lead to drug resistance. Research in bacterial models has provided evidence for this mechanism. In Staphylococcus aureus strains evolved under prolonged exposure to Mitomycin C, novel mutations in azoreductase were identified. researchgate.netasm.orgnih.govbiorxiv.org Similarly, studies in E. coli have shown that mutations in AzoR, an azoreductase homologue, conferred resistance to quinone compounds that are structurally similar to Mitomycin C. researchgate.net A loss-of-function mutation in such an enzyme would prevent the conversion of this compound to its active, cytotoxic form, thereby rendering the cell resistant to its effects.

Nucleotide Excision Repair (NER) Mutations

The primary mechanism of this compound's cytotoxicity is the creation of interstrand cross-links (ICLs) in DNA. portlandpress.comfrontiersin.org These lesions are highly toxic as they block essential cellular processes like DNA replication and transcription. oup.com Cells have evolved sophisticated DNA repair mechanisms to counteract such damage, with the Nucleotide Excision Repair (NER) pathway playing a crucial role. portlandpress.comoup.com

The NER pathway recognizes and removes a wide array of bulky, helix-distorting DNA lesions. eur.nl In bacteria, this process is mediated by the UvrABC endonuclease complex. portlandpress.comresearchgate.net In mammalian cells, the repair of ICLs is more complex and involves the coordinated action of NER proteins (such as ERCC1-XPF and XPG), homologous recombination, and translesion synthesis pathways. oup.comeur.nl

An intact and efficient NER pathway can contribute to this compound resistance by effectively repairing the DNA damage it causes. Conversely, defects in the NER pathway result in hypersensitivity to the drug. portlandpress.com Research has shown that adaptive resistance to Mitomycin C can be acquired through mutations that alter the NER system. In adaptive laboratory evolution experiments with S. aureus, strains exposed to sub-inhibitory concentrations of Mitomycin C developed mutations in the NER system genes uvrA, uvrB, and uvrC. researchgate.netnih.govresearchgate.net These mutations were associated with changes in susceptibility, highlighting the role of the NER pathway as a key battleground in the development of resistance to this compound. researchgate.netbiorxiv.org

Table 2: Research Findings on the Role of Genetic Mutations in Mitomycin Resistance

| Organism/Model | Gene(s) | Type of Mutation/Alteration | Effect on Mitomycin C Susceptibility | Reference(s) |

| Staphylococcus aureus | Azoreductase | Novel mutations following drug exposure | Associated with altered susceptibility, suggesting a role in adaptive resistance. | researchgate.net, asm.org, biorxiv.org |

| Escherichia coli | azoR (homologue) | Not specified | Mutations conferred resistance to related quinone compounds. | researchgate.net |

| Staphylococcus aureus | uvrA, uvrB, uvrC (NER system) | Single Nucleotide Polymorphisms (SNPs) | Identified in strains evolved under Mitomycin C pressure, indicating a mechanism of adaptive resistance. | researchgate.net, nih.gov, researchgate.net |

| Escherichia coli | uvrABC (NER system) | Gene deletion | Deletion of NER enzymes causes acute sensitivity to Mitomycin C. | portlandpress.com |

Computational and Theoretical Investigations of Mitomycin D

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are instrumental in predicting and analyzing the binding of small molecules to their biological targets. These studies have been crucial in understanding how mitomycins, including Mitomycin D, interact with DNA and proteins.

Molecular mechanics simulations have been employed to investigate the interaction of mitomycins with DNA. These studies consistently show that mitomycins bind to the minor groove of DNA. This binding is a critical prerequisite for the subsequent alkylation and cross-linking of DNA strands, which is central to the cytotoxic activity of these compounds.

Simulations have explored the sequence specificity of Mitomycin C binding, revealing a preference for CpG sequences. Molecular mechanics modeling of Mitomycin C-induced GpG intrastrand cross-links has indicated that these adducts cause a significant bend in the DNA helix of approximately 14.6 ± 2.0 degrees acs.org. This bending is attributed to a deviation from the parallel orientation of the planes of the cross-linked guanine (B1146940) bases acs.org. Such structural distortions can interfere with DNA replication and transcription and may serve as recognition sites for DNA repair proteins.

Studies on modified mitomycins, including this compound, have shown comparable DNA bonding profiles to Mitomycin C under reductive conditions nih.gov. This suggests that the fundamental mechanism of DNA interaction and cross-linking is conserved among these analogues. The process involves the formation of covalent bonds between the activated mitomycin and the N2 position of guanine residues researchgate.net. Molecular modeling indicates that the mitomycin molecule fits well within the minor groove of B-DNA without causing significant distortion upon initial binding harvard.edu.

| Mitomycin Adduct Type | Computational Method | Key Finding | Source |

|---|---|---|---|

| Mitomycin C-GpG Intrastrand Cross-link | Molecular Mechanics | Induces a DNA bend of 14.6 ± 2.0° | acs.org |

| Mitomycin C and Analogues | Molecular Mechanics | Binds to the minor groove of DNA, with a preference for CG sequences | nih.gov |

| This compound | Comparative Bonding Profile Analysis | Shows a DNA bonding profile comparable to Mitomycin C | nih.gov |

Molecular docking studies have been utilized to predict the interactions between mitomycins and various proteins. These simulations are crucial for understanding the metabolic activation of mitomycins and their potential interactions with other cellular proteins. For instance, docking studies can help identify key amino acid residues within an enzyme's active site that are important for the reduction of the mitomycin quinone ring, a necessary step for its activation nih.gov.

In a study involving a polymeric prodrug of Mitomycin C, molecular docking simulations were used to analyze the interaction with dextran conjugates. These simulations, alongside experimental data, helped to understand how physicochemical properties like electric charge and molecular weight govern the cellular interaction and antitumor effect of the conjugate nih.gov. Another study used molecular docking to investigate the binding affinity of Moscatilin and Mitomycin C to target proteins APC10/DOC1 and PKM2, revealing comparable binding efficiencies nih.gov.

Docking simulations of Mitomycin C with polymers in nanoparticle formulations have also been performed. These studies indicated that hydrogen bonding is the primary force responsible for the encapsulation of the drug nih.gov.

| Ligand | Protein/Polymer Target | Docking Simulation Finding | Source |

|---|---|---|---|

| Mitomycin C | APC10/DOC1 and PKM2 | Comparable binding efficiency to Moscatilin | nih.gov |

| Mitomycin C | Dextran Conjugates | Cellular interaction is governed by physicochemical properties | nih.gov |

| Mitomycin C | Fmoc-Lys-PEG Polymer | Encapsulation is driven by hydrogen bonding | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the study of the stability of ligand-biomolecule complexes and the conformational changes that occur upon binding.

The binding of mitomycins can induce localized conformational changes in DNA, such as the bending caused by intrastrand cross-links acs.org. These structural alterations are believed to be a key factor in the cytotoxic effects of the drug, as they can interfere with the binding of DNA-processing proteins and trigger cellular repair mechanisms or apoptosis nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and energetics of molecules. These methods have been applied to mitomycins to understand their activation and interaction with DNA at a sub-atomic level.

DFT calculations have been used to study the geometry and electronic properties of Mitomycin C and its complex with DNA base pairs electrochemsci.org. These studies have shown that Mitomycin C acts as a good electron acceptor, which is favorable for stacking interactions with the electron-donating DNA base pairs electrochemsci.org. The calculations also revealed that the interaction with Mitomycin C leads to changes in the bond lengths and angles of the DNA base pairs, indicating structural perturbations upon binding electrochemsci.org.

Furthermore, DFT has been employed to calculate the energies of the reductive activation steps of Mitomycin C and to evaluate the stability of the resulting DNA adducts nih.govresearchgate.net. These calculations have helped to elucidate the thermodynamic favorability of different reaction pathways and the stereochemical outcomes of the DNA alkylation process. For instance, DFT calculations showed that for Mitomycin C, the alpha, trans adduct with deoxyguanosine is thermodynamically favored under bifunctional activation researchgate.net.

| System | Computational Method | Key Finding | Source |

|---|---|---|---|

| Mitomycin C and DNA Base Pairs | Density Functional Theory (DFT) | Mitomycin C is an electron acceptor, favoring stacking interactions with DNA bases. | electrochemsci.org |

| Mitomycin C Reductive Activation | Density Functional Theory (DFT) | Calculated optimized energies of reactants and products in the activation steps. | nih.gov |

| Mitomycin C - Deoxyguanosine Adducts | Density Functional Theory (DFT) | The alpha, trans adduct is thermodynamically favored. | researchgate.net |

Electronic Behavior and Reactive Regions (e.g., HOMO-LUMO analysis, MEP surfaces)

Computational chemistry provides significant insights into the electronic characteristics that govern the reactivity of this compound. Methods such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) surface analysis are crucial for understanding its biological mechanism at a molecular level.

Frontier Molecular Orbital Analysis: The reactivity of a chemical species can be largely understood by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability researchgate.netnih.govnih.gov.

For this compound, theoretical calculations such as those employing Density Functional Theory (DFT) are used to determine these orbital energies. A narrow frontier orbital gap is indicative of a molecule where charge transfer interactions can readily occur, which is consistent with this compound's function as a bioreductive agent that must accept electrons to become active nih.gov. The precise energy values define its electron-accepting and donating capabilities, which are fundamental to its mechanism of action researchgate.net.

Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values mdpi.comrsc.org. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, which are electron-poor and prone to nucleophilic attack nih.gov.

An MEP analysis of this compound in its native state would reveal negative potential regions localized around the electronegative oxygen atoms of the quinone ring and the nitrogen atoms. These sites represent the electron-rich parts of the molecule. Conversely, positive potential is localized around the hydrogen atoms nih.gov. This electrostatic landscape is profoundly altered upon reductive activation. The acceptance of electrons transforms the molecule's electronic distribution, activating it for the subsequent alkylation reactions that are central to its biological function. MEP is thus a powerful property for providing insights into intermolecular associations and predicting likely sites of metabolic attack nih.gov.

Reaction Mechanisms of Reductive Activation and Alkylation

The biological activity of this compound is contingent upon its transformation from a stable prodrug into a highly reactive alkylating agent. This process is initiated by metabolic reduction.

Reductive Activation: this compound's quinone ring is the key to its activation. In the relatively oxygen-deficient (hypoxic) environment of tumor cells, enzymes such as NADPH-cytochrome c reductase can catalyze a one- or two-electron reduction of the quinone to a semiquinone or hydroquinone (B1673460), respectively. This initial reduction is the rate-limiting step and triggers a cascade of spontaneous chemical rearrangements.

Following the formation of the hydroquinone, the molecule undergoes a rapid elimination of the methoxy (B1213986) group at the C9a position. This expulsion is driven by the electronic push from the electron-rich hydroquinone system and results in the formation of a conjugated indole system. This electronic reorganization is critical as it "arms" the molecule, generating potent electrophilic centers.

Alkylation Mechanism: The formation of the indole system induces the opening of the strained aziridine (B145994) ring. This process, along with the loss of the carbamate (B1207046) group from the C10 position, generates two highly electrophilic carbons at the C1 and C10 positions. The activated molecule, now a bifunctional electrophile, is capable of reacting with cellular nucleophiles.

The primary target for this alkylation is DNA. The activated mitomycin intermediate forms covalent bonds with DNA, primarily at the N2 position of guanine residues. Because the molecule possesses two reactive sites, it can react with guanine bases on the same DNA strand (intrastrand cross-link) or, more significantly, on opposite strands (interstrand cross-link). It is this ability to form DNA interstrand cross-links that is considered the principal basis for its cytotoxic effects, as these lesions are difficult for cellular machinery to repair and effectively block DNA replication and transcription. While DNA is the primary target, the activated electrophile can also alkylate other cellular nucleophiles, including proteins nih.gov.

In Silico Prediction of Biochemical Properties and Interactions

In silico methods, including molecular docking and computational property prediction, are employed to forecast the biochemical behavior and interaction of this compound with various biological molecules and delivery systems. These computational approaches provide valuable predictions that can guide experimental work.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method is instrumental in understanding drug-receptor interactions at a molecular level. For instance, molecular docking simulations have been used to analyze the interaction forces between Mitomycin C (a close analog of this compound) and polymeric nanoparticle carriers designed for drug delivery nih.gov. In one such study using AutoDock Vina software, the primary interaction force between Mitomycin C and Fmoc-Lys-PEG polymers was identified as hydrogen bonding. The simulation calculated the binding energy, which indicates the affinity between the drug and the polymer, with lower energy values suggesting a more stable complex nih.gov.

| Receptor | Ligand | Lowest Binding Energy (Kcal/mol) | Primary Interaction Force |

|---|---|---|---|

| Mitomycin C | Fmoc-Lys-PEG | -3.9 | Hydrogen Bonding |

| Mitomycin C | Fmoc (as a binding pocket) | -4.5 | Hydrogen Bonding |

| Fmoc-Lys-PEG | Mitomycin C | -4.4 | Hydrogen Bonding |

Beyond molecular docking, in silico tools are also used to predict fundamental biochemical and physical properties. For example, the solubility and miscibility parameters of Mitomycin C with materials like poly(lactide-co-glycolide) (PLGA) have been calculated using computational models such as the Hoftyzer–van Krevelen group increment method acs.org. These predictions help determine the compatibility of the drug with polymer matrices, which is crucial for designing effective drug delivery systems. The calculations indicated good compatibility, suggesting that mitomycin molecules can be effectively incorporated within the core of PLGA nanoparticles acs.org. Such computational studies are essential for rationalizing the design of drug formulations and predicting their behavior before undertaking extensive experimental formulation work.

Advanced Research Applications and Future Directions for Mitomycin D

Mitomycin C as a Chemical Probe in DNA Damage and Repair Research

Mitomycin C's ability to induce specific DNA damage, particularly interstrand cross-links (ICLs), positions it as a crucial chemical probe for dissecting the intricate mechanisms of DNA damage and repair in experimental systems acs.orgoup.comnih.govspandidos-publications.comroyalsocietypublishing.orgnih.govnih.gov. Upon reductive activation, MMC alkylates DNA, primarily guanine (B1146940) residues, leading to monofunctional adducts and bifunctional cross-links that stall DNA replication and transcription drugbank.comnih.govacs.orgoup.comnih.govspandidos-publications.comroyalsocietypublishing.orgnih.govnih.gov.

Research has extensively utilized MMC to study the cellular response to these lesions, focusing on various DNA repair pathways. These include:

Nucleotide Excision Repair (NER): MMC-induced DNA damage is recognized and repaired by the NER pathway, involving key proteins such as XPE, XPF, and XPG oup.comnih.govmdpi.comcapes.gov.br. Studies using MMC help elucidate the specific roles and kinetics of these proteins in repairing cross-links oup.comnih.govnih.govmdpi.comcapes.gov.br.

Homologous Recombination (HR): MMC can also trigger double-strand breaks (DSBs) indirectly, which are then repaired by HR. Proteins like RecA and RecB are implicated in these processes, and MMC serves as a tool to study their involvement in live bacterial cells royalsocietypublishing.orgbiorxiv.org. The Fanconi Anemia (FA) pathway, which is critical for HR-mediated repair of ICLs, is also extensively studied using MMC as a genotoxic agent oup.comnih.govoncotarget.com.

Translesion Synthesis (TLS): This pathway allows DNA polymerases to bypass DNA lesions, and its role in mitigating MMC-induced damage is an active area of research oup.com.

By observing cellular responses, such as the formation of single-stranded DNA (ssDNA) foci or the activation of specific repair proteins, researchers use MMC to map DNA repair processes and identify factors influencing sensitivity or resistance oup.comspandidos-publications.comroyalsocietypublishing.orgnih.govnih.gov.

Table 1: Mitomycin C and DNA Repair Pathways

| DNA Repair Pathway | Key Proteins/Genes Involved | Role in MMC Research |

| Nucleotide Excision Repair (NER) | XPE (DDB1), XPF (ERCC4), XPG (ERCC5) | Probing the repair kinetics and specific roles of NER components in resolving MMC-induced DNA damage oup.comnih.govmdpi.comcapes.gov.br. |

| Homologous Recombination (HR) | RecA, RecB, Rad51, BRCA1, BRCA2, Rad54 | Investigating the repair of MMC-induced double-strand breaks and interstrand cross-links; studying resistance mechanisms oup.comroyalsocietypublishing.orgbiorxiv.orgoncotarget.comaacrjournals.orgportlandpress.com. |

| Translesion Synthesis (TLS) | Various DNA polymerases | Understanding how TLS polymerases bypass MMC adducts to allow replication to proceed oup.com. |

| Fanconi Anemia (FA) Pathway | Numerous proteins including FANCD2, FANCI, BRCA2, RAD51, etc. | Used as a genotoxic agent to activate and study the FA pathway's role in repairing MMC-induced ICLs oup.comnih.govoncotarget.com. |

Development of Advanced Delivery Systems for Experimental Research

The development of sophisticated delivery systems for MMC is a significant area of research, aiming to enhance its therapeutic potential in experimental models by controlling its release, improving targeting, and reducing off-target effects.

Encapsulation in Nanocarriers and Micelles for Experimental Systems

Various nanocarrier systems have been engineered to encapsulate MMC, facilitating its controlled delivery in research settings. These include:

Polymeric Micelles: Systems like PEG-FIbu/MMC micelles have demonstrated sustained release properties, prolonged blood circulation, and enhanced tumor uptake via the Enhanced Permeability and Retention (EPR) effect rsc.orgnih.gov. Other micellar systems utilize polymers like Fmoc-Lys-PEG, designed to encapsulate water-soluble drugs like MMC through hydrogen bonding and π–π stacking nih.govmdpi.com.

Nanoparticles: Chitosan-based nanoparticles, often conjugated with quantum dots (e.g., Mn:ZnS) or magnetic nanoparticles (Fe₃O₄), have been developed for MMC delivery. These systems aim for controlled release, pH sensitivity, and improved cellular uptake rsc.orgnih.govscirp.orgresearchgate.netmdpi.com. PLGA (poly(lactide-co-glycolide)) nanoparticles have also been investigated for MMC encapsulation, with release profiles influenced by particle composition and drug loading methods acs.org.

Liposomes: While not as extensively detailed for MMC in the provided search results, liposomal formulations are a common strategy for encapsulating drugs like MMC to improve their pharmacokinetic profiles and reduce toxicity in experimental studies mdpi.com.

These nanocarrier systems are crucial for delivering MMC in a controlled manner, allowing researchers to study its effects over extended periods or in specific cellular microenvironments without the rapid clearance or systemic toxicity associated with free drug administration rsc.orgnih.govmdpi.comrsc.orgnih.govscirp.orgmdpi.com.

Table 2: Mitomycin C Nanocarrier Systems for Research

| Nanocarrier Type | Material/Composition | Key Research Application/Benefit | Citation(s) |

| Micelles | PEG-FIbu (Polyethylene Glycol-Fmoc-Ibuprofen) | Sustained release, improved tumor uptake via EPR effect, prolonged circulation rsc.org. | rsc.org |

| Micelles | Fmoc-Lys-PEG, Fmoc-Lys-PEG-RGD | Encapsulation of water-soluble MMC via hydrogen bonding; enhanced cellular uptake and anti-tumor activity nih.govmdpi.com. | nih.govmdpi.com |

| Nanoparticles | Chitosan (CS) + Mn:ZnS Quantum Dots | pH-sensitive release, improved drug loading and delivery, potential for bioimaging nih.govmdpi.com. | nih.govmdpi.com |

| Nanoparticles | Chitosan (CS) + Fe₃O₄ magnetic nanoparticles | In situ forming depot, sustained release, enhanced retention in bladder models, magnetic targeting researchgate.net. | researchgate.net |

| Nanoparticles | PLGA (Poly(lactide-co-glycolide)) | Controlled release influenced by formulation method, investigation of drug-polymer compatibility acs.org. | acs.org |

| Nanoparticles/Microspheres | Dextran-MMC conjugate | Water-soluble conjugates with tunable physicochemical properties for controlled release, often pH-dependent mdpi.commdpi.com. | mdpi.commdpi.com |

| Nanoparticles | Chitosan-based (e.g., cationic) | Promising drug loading and release profiles, mucoadhesive properties for prolonged contact rsc.org. | rsc.org |

Polymeric Prodrug Conjugates for Controlled Release in Research Models

Polymeric prodrug conjugates represent another strategy to modify MMC's pharmacokinetic profile for research applications. In this approach, MMC is covalently linked to a polymer backbone, often via a cleavable linker (e.g., amide bond), to create an inactive precursor that releases the active drug under specific physiological conditions mdpi.commdpi.comnih.gov.

These conjugates, such as dextran-MMC, are designed to achieve controlled drug release, which can be modulated by factors like pH mdpi.commdpi.comnih.gov. The conjugation aims to prolong the drug's action, improve its stability, and potentially enhance its delivery to target sites within experimental models mdpi.commdpi.comnih.gov. Research focuses on optimizing the polymer-drug linkage and release kinetics to mimic desired therapeutic profiles in vitro and in vivo studies mdpi.commdpi.com.

Integration into Novel Chemical Biology Methodologies

Mitomycin C's well-defined mechanism of DNA damage makes it an invaluable tool in chemical biology for developing and validating new methodologies. Its ability to induce specific DNA lesions allows researchers to:

Probe DNA Damage Response: MMC is used to activate specific DNA damage response pathways, enabling the study of signaling cascades, protein recruitment to damaged sites, and the functional interplay between different repair mechanisms oup.comspandidos-publications.comroyalsocietypublishing.orgnih.govoncotarget.com.

Investigate Chemoresistance Mechanisms: By exposing cells with varying DNA repair capacities to MMC, researchers can identify genetic or molecular factors contributing to resistance, aiding in the development of strategies to overcome it in experimental models oncotarget.comportlandpress.comfrontiersin.org.

Develop Analytical Techniques: MMC serves as a model compound for developing and validating analytical methods, such as mass spectrometry-based assays for detecting and quantifying DNA adducts, contributing to the field of DNA adductomics nih.govcapes.gov.brmdpi.com.

The integration of MMC into these chemical biology approaches contributes to a deeper understanding of cellular responses to genotoxic agents and the development of new research tools.

Future Prospects for Understanding Complex Biological Interactions

Future research leveraging Mitomycin C is poised to further unravel complex biological interactions. By studying the downstream effects of MMC-induced DNA damage, scientists can gain deeper insights into:

Cellular Signaling Pathways: The activation of pathways such as p53, PARP, and various cell cycle checkpoints in response to MMC provides a model for understanding how cells sense and signal DNA damage acs.orgnih.govnih.govnih.gov. This can reveal novel components or cross-talk within these critical cellular networks.

Drug Resistance Determinants: Investigating why certain cell types or experimental models exhibit differential sensitivity to MMC can uncover new targets or pathways involved in drug resistance, which are crucial for developing more effective chemotherapeutic strategies in preclinical research oncotarget.comportlandpress.comfrontiersin.org.

Synergistic Interactions: Exploring the combined effects of MMC with other agents, particularly within advanced delivery systems, offers a promising avenue for understanding synergistic mechanisms and overcoming therapeutic limitations in experimental cancer models rsc.orgnih.govmdpi.comrsc.org.

Exploration of New Mechanistic Insights and Unidentified Targets

Ongoing research continues to explore novel mechanistic insights into Mitomycin C's action and identify previously unrecognized targets or pathways. This includes:

Adduct-Specific Effects: Differentiating the biological consequences of various MMC-DNA adducts can reveal how subtle structural changes influence cellular signaling and cell death pathways, potentially identifying specific adducts as biomarkers or therapeutic targets acs.orgnih.govnih.govcapes.gov.br.

Reductive Activation Pathways: Further investigation into the enzymes and cellular conditions that mediate MMC's reductive activation can uncover new insights into its bioactivation and resistance mechanisms stemcell.comnih.govnih.gov.

Novel Resistance Factors: Identifying genes or proteins that confer resistance to MMC, such as the bacterial factors ygaQ and rpmG, provides fundamental knowledge about DNA repair and drug tolerance, which can be translated into understanding resistance in mammalian systems portlandpress.com.

Mechanisms of Synergy: Understanding how MMC interacts with other therapeutic agents or delivery platforms at a molecular level can reveal novel synergistic mechanisms, paving the way for combination therapies in experimental settings rsc.orgnih.govmdpi.comrsc.org.

Compound List:

Mitomycin C (MMC)

Decarbamoyl Mitomycin C (DMC)

2,7-diaminomitosene (B1203922) (2,7-DAM)

Dextran

Poly(lactide-co-glycolide) (PLGA)

Polyethylene Glycol (PEG)

Ibuprofen

Chitosan (CS)

Fe₃O₄ magnetic nanoparticles

Fmoc-Lys-PEG

Fmoc-Lys-PEG-RGD

Mn:ZnS quantum dots

Q & A

Q. What are the primary molecular mechanisms of Mitomycin D's cytotoxicity, and how can researchers validate these mechanisms experimentally?

this compound exerts cytotoxicity primarily through DNA alkylation and crosslinking, leading to replication arrest. To validate this, researchers should employ orthogonal assays such as:

- Comet assays to detect DNA strand breaks .

- HPLC-MS/MS to quantify DNA adduct formation .

- Flow cytometry to assess cell cycle arrest (e.g., G2/M phase accumulation) . Experimental controls must include untreated cells and dose-response curves to establish causality between DNA damage and cytotoxicity.

Q. What standardized protocols exist for quantifying this compound's potency in vitro, and how can variability between assays be minimized?

Standard protocols include:

- Clonogenic assays to measure long-term survival .

- MTT/XTT assays for short-term metabolic activity . To minimize variability:

- Normalize results to a reference compound (e.g., cisplatin).

- Use identical cell lines and culture conditions across replicates .

- Include internal controls for batch-to-batch reagent variability .

Q. How should researchers design dose-response experiments to account for this compound's cell-type-specific sensitivity?

- Conduct pilot studies to determine the IC₅₀ range for each cell type .

- Use a logarithmic dilution series (e.g., 0.1–100 µM) to capture non-linear responses .

- Incorporate hypoxia-mimetic agents (e.g., CoCl₂) to study bioreductive activation in resistant cell types .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported data on this compound's off-target effects?

Discrepancies often arise from differences in assay sensitivity or exposure duration. To address this:

Q. How can researchers optimize this compound delivery systems to enhance tumor specificity while minimizing systemic toxicity?

Advanced approaches include:

- Nanoparticle encapsulation (e.g., liposomal formulations) to improve pharmacokinetics .

- Tumor microenvironment-responsive carriers (e.g., pH-sensitive polymers) .

- In vivo imaging (e.g., PET with ¹⁸F-labeled this compound analogs) to track biodistribution .

Q. What methodologies are critical for studying acquired resistance to this compound in preclinical models?

- Establish resistant cell lines via chronic sublethal dosing and characterize mechanisms using:

- Whole-exome sequencing to identify mutations in DNA repair pathways .

- Metabolomic profiling to assess alterations in bioreductive enzyme activity .

Q. How should researchers address conflicting data on this compound's synergy with immune checkpoint inhibitors?

- Use syngeneic mouse models with intact immune systems to evaluate combinatorial effects .

- Quantify immune cell infiltration (e.g., CD8⁺ T cells) via multiplex immunohistochemistry .

- Analyze cytokine profiles (e.g., IFN-γ, IL-2) to differentiate immunostimulatory vs. immunosuppressive effects .

Methodological Guidelines

- Data Presentation : Report absolute values (e.g., cell counts) alongside derived metrics (e.g., % viability) to enhance reproducibility .

- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and correct for multiple comparisons .

- Reproducibility : Deposit raw data (e.g., sequencing files, dose-response curves) in public repositories like GEO or Zenodo .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.